molecular formula C15H25N3O3 B14658388 N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N'-methylurea CAS No. 38649-71-7

N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N'-methylurea

Cat. No.: B14658388
CAS No.: 38649-71-7
M. Wt: 295.38 g/mol
InChI Key: HSXDNUPPKRMZMA-UHFFFAOYSA-N
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Description

N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxypropoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea typically involves multiple steps. One common method includes the reaction of 4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)aniline with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors on cell surfaces to modulate cellular signaling pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

    N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-propylurea: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the hydroxypropoxy group offers potential sites for further chemical modification.

Properties

CAS No.

38649-71-7

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-methylurea

InChI

InChI=1S/C15H25N3O3/c1-15(2,3)17-9-12(19)10-21-13-7-5-11(6-8-13)18-14(20)16-4/h5-8,12,17,19H,9-10H2,1-4H3,(H2,16,18,20)

InChI Key

HSXDNUPPKRMZMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC)O

Origin of Product

United States

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